Cas no 1806804-35-2 (2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile)

2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile
-
- インチ: 1S/C9H7ClF2N2/c10-5-8-4-6(9(11)12)3-7(14-8)1-2-13/h3-4,9H,1,5H2
- InChIKey: NUWAKNJWEVRNTA-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(F)F)=CC(CC#N)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 226
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.7
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029076981-1g |
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1806804-35-2 | 97% | 1g |
$1,475.10 | 2022-03-31 | |
Alichem | A029076981-250mg |
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1806804-35-2 | 97% | 250mg |
$480.00 | 2022-03-31 | |
Alichem | A029076981-500mg |
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile |
1806804-35-2 | 97% | 500mg |
$790.55 | 2022-03-31 |
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Related Articles
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrileに関する追加情報
Introduction to 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806804-35-2)
2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile, identified by the CAS number 1806804-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development. The presence of both chloromethyl and difluoromethyl substituents, along with the acetonitrile functional group at the 6-position, endows this molecule with unique chemical properties that make it a valuable intermediate in synthetic chemistry.
The chloromethyl group (–CH₂Cl) is a key feature of this compound, as it serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This reactivity allows for the introduction of various pharmacophores, making it a useful building block in the synthesis of more complex molecules. In contrast, the difluoromethyl group (–CF₂) is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity in drug candidates. The incorporation of this group can enhance the pharmacokinetic profile of a drug, potentially leading to improved efficacy and reduced side effects.
The acetonitrile moiety at the 6-position of the pyridine ring adds another layer of chemical functionality, providing a polar aprotic solvent environment that can influence reaction outcomes in synthetic pathways. This structural motif is also commonly found in biologically active compounds, where it can contribute to solubility and interactions with biological targets. Together, these structural elements make 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile a promising candidate for further exploration in medicinal chemistry.
Recent advancements in drug discovery have highlighted the importance of pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are prevalent in approved drugs across various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. The unique combination of substituents in 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile positions it as a key intermediate for synthesizing novel therapeutic agents.
In particular, the chloromethyl group has been extensively utilized in the synthesis of bioactive molecules. It can be readily converted into more complex functional groups such as alcohols, amines, and thiols through nucleophilic addition reactions. This flexibility allows chemists to tailor the molecular structure to target specific biological pathways. For instance, researchers have leveraged chloromethyl-containing intermediates to develop small molecules that inhibit enzyme activity or modulate receptor binding.
The difluoromethyl group is another critical feature that has been extensively studied for its pharmacological benefits. Difluorinated compounds often exhibit enhanced metabolic stability due to the electron-withdrawing effect of fluorine atoms, which can prevent rapid degradation by enzymes such as cytochrome P450. Additionally, fluorine atoms can influence the electronic properties of a molecule, affecting its binding affinity and selectivity. For example, difluorinated analogs of existing drugs have shown improved pharmacokinetic profiles in clinical trials.
The acetonitrile substituent at the 6-position of the pyridine ring also contributes to the overall properties of this compound. Acetonitrile is a common solvent and functional group in pharmaceuticals due to its ability to enhance solubility and bioavailability. Furthermore, it can participate in hydrogen bonding interactions with biological targets, which can be crucial for achieving high affinity binding. The presence of this group may also influence the conformational flexibility of the molecule, allowing it to adopt optimal orientations when interacting with proteins or nucleic acids.
Current research in medicinal chemistry increasingly focuses on developing multifunctional compounds that combine multiple pharmacophores into a single molecular entity. 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile exemplifies this trend by integrating several key functional groups that can be further modified to create highly specific drug candidates. For instance, researchers might use the chloromethyl group as a starting point to introduce additional moieties such as carboxylic acids or amides through subsequent reactions.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. Pyridine derivatives are frequently employed as scaffolds for kinase inhibitors due to their ability to mimic natural substrates and bind effectively to active sites on kinases. The combination of chloromethyl and difluoromethyl groups provides multiple opportunities for optimization by introducing additional functional groups that can enhance binding affinity or selectivity.
Another area where 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile shows promise is in the development of antiviral agents. Viruses often rely on host enzymes for replication, making them susceptible to inhibition by small molecules targeting these enzymes. Pyridine-based compounds have been successfully used as inhibitors against viral proteases and polymerases. The structural features of this compound could be exploited to design inhibitors that disrupt viral replication cycles without affecting host enzymes.
The versatility of chloromethyl-containing intermediates extends beyond pharmaceutical applications; they are also valuable tools in materials science and agrochemicals. For example, chloromethylation reactions are commonly used to modify surfaces for applications such as adhesion promoters or crosslinking agents. Similarly, pyridine derivatives play roles in crop protection chemicals due to their ability to interact with biological targets in pests or weeds.
The synthesis of 2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile typically involves multi-step organic transformations starting from commercially available precursors such as pyridine or its derivatives. Key steps often include halogenation reactions followed by nucleophilic substitution or protection-deprotection strategies to introduce the desired substituents at specific positions on the pyridine ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such intermediates.
In conclusion,2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile (CAS No. 1806804-35-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features—combining a chloromethyl group,a difluoromethyl group,and an acetonitrile moiety—make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases including cancer,infectious diseases,and inflammatory disorders,as well as other therapeutic areas where pyridine derivatives are prevalent,such as central nervous system disorders,cardiovascular diseases,and metabolic diseases,to name just a few examples,each representing substantial unmet medical needs worldwide,underscoring why continued exploration into this class of compounds remains critical.,
1806804-35-2 (2-(Chloromethyl)-4-(difluoromethyl)pyridine-6-acetonitrile) 関連製品
- 1935275-69-6(CID 131071778)
- 2228642-50-8(2-(4-benzylmorpholin-2-yl)-2,2-difluoroethan-1-amine)
- 1114945-15-1(3-(3-chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine)
- 1361855-70-0(3-(Difluoromethyl)-2,4,6-trihydroxypyridine)
- 2228382-93-0(3-methyl-2-(2,3,6-trifluorophenyl)butanoic acid)
- 2320667-93-2((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone)
- 1784521-12-5(5-(Tert-Butyl)-1H-indazole-3-carboxylic acid)
- 1936715-84-2(Benzyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate)
- 1235358-60-7(1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)
- 2228375-61-7(3-(1,3-dimethyl-1H-pyrazol-5-yl)pentanedioic acid)




